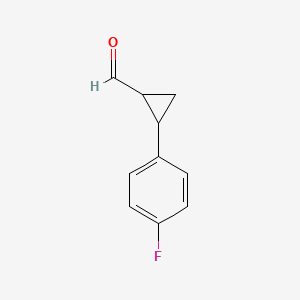

2-(4-fluorophenyl)cyclopropane-1-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-fluorophenyl)cyclopropane-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO/c11-9-3-1-7(2-4-9)10-5-8(10)6-12/h1-4,6,8,10H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYYCJDWIXBZFRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C2=CC=C(C=C2)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-(4-fluorophenyl)cyclopropane-1-carbaldehyde: Synthesis, Characterization, and Applications in Drug Discovery

CAS Number: 1233026-05-5

Molecular Formula: C₁₀H₉FO

Molecular Weight: 164.18 g/mol

Introduction: The Strategic Importance of the Fluorophenylcyclopropyl Moiety

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart favorable pharmacokinetic and pharmacodynamic properties is relentless. The 2-(4-fluorophenyl)cyclopropane-1-carbaldehyde motif represents a confluence of two privileged structural elements: the cyclopropane ring and a fluorinated phenyl group. The cyclopropyl group, a small, strained carbocycle, is increasingly utilized as a bioisostere for larger, more flexible alkyl chains or unsaturated systems.[1][2] Its rigidifying effect can lock a molecule into a bioactive conformation, thereby enhancing potency and selectivity for its biological target.[3] Furthermore, the inherent strain of the cyclopropane ring can influence metabolic stability, often rendering adjacent bonds more resistant to enzymatic degradation.[1]

The incorporation of a fluorine atom onto the phenyl ring offers additional advantages. Fluorine's high electronegativity and small van der Waals radius allow it to modulate the electronic properties of the aromatic ring and engage in specific interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions.[4] This can lead to improved binding affinity and metabolic stability. This technical guide provides an in-depth exploration of the synthesis, structural elucidation, and potential applications of this compound, a valuable building block for the development of next-generation therapeutics.

Synthesis of this compound: A Plausible Synthetic Approach

A plausible and efficient synthetic route is outlined below, drawing from established methodologies for the synthesis of related cyclopropane derivatives.[8][9] This proposed pathway involves a Wittig reaction to generate the necessary alkene, followed by a Simmons-Smith cyclopropanation.

Proposed Synthetic Pathway

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol

Step 1: Synthesis of 4-Fluorostyrene via Wittig Reaction

The initial step involves the conversion of 4-fluorobenzaldehyde to 4-fluorostyrene using a Wittig reaction.[7][10] This reaction is a cornerstone of organic synthesis for the reliable formation of carbon-carbon double bonds.

-

Preparation of the Ylide: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium (1.05 equivalents, as a solution in hexanes) dropwise to the stirred suspension. The formation of the orange-red ylide indicates a successful reaction.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.

-

Wittig Reaction: Cool the ylide solution back to 0 °C and add a solution of 4-fluorobenzaldehyde (1.0 equivalent) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 4-fluorostyrene.

Step 2: Simmons-Smith Cyclopropanation of 4-Fluorostyrene

The Simmons-Smith reaction is a classic and reliable method for the stereospecific cyclopropanation of alkenes.[11]

-

Activation of Zinc: In a flame-dried flask under an inert atmosphere, add zinc-copper couple (2.0 equivalents).

-

Add anhydrous diethyl ether to the flask.

-

Slowly add diiodomethane (1.5 equivalents) to the stirred suspension. Gentle warming may be required to initiate the reaction, which is indicated by the formation of a white precipitate (the Simmons-Smith reagent).

-

Cyclopropanation: To the freshly prepared Simmons-Smith reagent, add a solution of 4-fluorostyrene (1.0 equivalent) in anhydrous diethyl ether dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride. Filter the mixture through a pad of celite to remove the zinc salts. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product, 1-fluoro-4-(cyclopropyl)benzene, can be carried forward to the next step.

-

Oxidation to the Aldehyde: The final step involves the oxidation of the cyclopropylmethyl group to the corresponding aldehyde. A variety of oxidizing agents can be employed, such as pyridinium chlorochromate (PCC) or a Swern oxidation. For a milder and often higher-yielding transformation, a Swern oxidation is recommended.

-

Swern Oxidation: In a flame-dried flask under an inert atmosphere, dissolve oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) and cool to -78 °C.

-

Slowly add a solution of dimethyl sulfoxide (DMSO) (2.0 equivalents) in DCM.

-

After stirring for 15 minutes, add a solution of the crude 1-fluoro-4-(cyclopropyl)benzene from the previous step in DCM.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add triethylamine (5.0 equivalents) and allow the reaction to warm to room temperature.

-

Work-up and Purification: Quench the reaction with water and separate the layers. Extract the aqueous layer with DCM (2 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude aldehyde can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Structural Elucidation and Spectroscopic Characterization

The unambiguous identification of this compound relies on a combination of spectroscopic techniques. Below are the expected characteristic data based on the analysis of structurally similar compounds.[4][10][12]

| Technique | Expected Observations |

| ¹H NMR | Aldehydic Proton (CHO): A doublet in the range of δ 9.0-10.0 ppm with a small coupling constant (J ≈ 4-6 Hz) to the adjacent cyclopropyl proton. Aromatic Protons: Two sets of doublets of doublets (or multiplets) in the aromatic region (δ 7.0-7.5 ppm) characteristic of a para-substituted fluorophenyl ring. Cyclopropyl Protons: A complex series of multiplets in the upfield region (δ 1.0-2.5 ppm) due to the diastereotopic nature of the cyclopropyl protons and their coupling to each other and the aldehydic proton. |

| ¹³C NMR | Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 195-205 ppm. Aromatic Carbons: Signals in the aromatic region (δ 115-165 ppm), with the carbon attached to fluorine exhibiting a large one-bond C-F coupling constant (¹JCF ≈ 240-250 Hz). Cyclopropyl Carbons: Signals in the upfield region (δ 10-35 ppm). |

| Mass Spec. | Molecular Ion (M⁺): A peak at m/z = 164. Fragmentation: Characteristic fragmentation patterns would include the loss of the formyl group (-CHO, M-29) and potentially cleavage of the cyclopropane ring.[13] |

| IR Spec. | Carbonyl Stretch (C=O): A strong absorption band in the region of 1700-1720 cm⁻¹. Aromatic C-H Stretch: Peaks around 3000-3100 cm⁻¹. C-F Stretch: A strong absorption in the range of 1200-1250 cm⁻¹. |

Reactivity and Synthetic Utility

The aldehyde functionality of this compound makes it a versatile synthetic intermediate. It can undergo a wide range of transformations, including:

-

Oxidation: Conversion to the corresponding carboxylic acid using reagents like potassium permanganate or Jones reagent.

-

Reduction: Formation of the corresponding alcohol with reducing agents such as sodium borohydride.

-

Reductive Amination: Reaction with amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted amines.

-

Wittig and Horner-Wadsworth-Emmons Reactions: Carbon-carbon double bond formation to extend the carbon skeleton.

-

Aldol and Related Condensations: Formation of α,β-unsaturated carbonyl compounds.

This reactivity profile allows for the elaboration of the this compound core into a diverse array of more complex molecules with potential therapeutic applications.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a highly attractive building block in the design of novel therapeutic agents.

Intermediate in the Synthesis of Antiplatelet Agents

One of the most significant applications of related cyclopropyl ketones is in the synthesis of the antiplatelet drug Prasugrel .[6][12] Although the reported industrial syntheses of Prasugrel often start from a cyclopropyl ketone derivative, this compound could serve as a key precursor to such ketones through Grignard addition followed by oxidation. The core 2-arylcyclopropyl moiety is crucial for the drug's activity.

Caption: Potential role of the aldehyde as a precursor to Prasugrel intermediates.

Scaffold for GABA Receptor Modulators

The central nervous system is a primary target for drug discovery, and GABA-A receptors are crucial in regulating neuronal excitability. Positive allosteric modulators (PAMs) of GABA-A receptors are used to treat anxiety, insomnia, and seizure disorders.[14][15] The 4-fluorophenyl moiety is a common feature in many known GABA-A receptor modulators.[16] The rigid cyclopropyl linker in this compound can be used to position the fluorophenyl group in a specific orientation within the receptor's binding pocket, potentially leading to enhanced selectivity and potency. The aldehyde can be readily converted to various functional groups, such as amines or amides, which are known to interact with the GABA-A receptor.

Building Block for Antiviral Agents

The cyclopropane ring is also a key structural feature in several antiviral compounds.[17][18] Its unique conformational constraints can be exploited to mimic the geometry of natural nucleosides, leading to the inhibition of viral replication. The this compound scaffold can be elaborated to generate novel nucleoside analogs with potential activity against a range of viruses.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis, while not explicitly detailed in the literature, can be reliably achieved through established synthetic methodologies. The combination of the conformationally rigid cyclopropane ring and the electronically modulating fluorophenyl group provides a powerful platform for the design of novel therapeutic agents targeting a range of biological pathways. Further exploration of the synthetic utility and biological activity of derivatives of this compound is warranted and holds significant promise for the development of new and improved medicines.

References

-

Secci, F., et al. (2015). Acid-catalyzed synthesis of functionalized arylthio cyclopropane carbaldehydes and ketones. Chemical Communications, 51(78), 14631-14634. Available at: [Link]

- Beke, G., et al. (2019). PROCESS FOR THE PREPARATION OF HIGH-PURITY PRASUGREL. European Patent Office.

- Various Authors. (2015). Preparation method of Prasugrel intermediate. Google Patents.

-

Jelena, V., et al. (2020). trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs. ACS Omega, 5(29), 18271-18279. Available at: [Link]

-

Various Authors. (2010). Wittig Reaction. Organic Chemistry Portal. Available at: [Link]

-

Various Authors. (n.d.). The Wittig reaction. In Organic Chemistry II. Lumen Learning. Available at: [Link]

-

Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Available at: [Link]

-

Various Authors. (n.d.). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

Various Authors. (n.d.). 1H and13C NMR spectral assignments of 2,4-diaryl-substituted cycloalkyl[d]pyrimidines. ResearchGate. Available at: [Link]

-

Various Authors. (n.d.). 1H NMR Coupling Constants. Iowa State University Chemical Instrumentation Facility. Available at: [Link]

-

Various Authors. (n.d.). Synthesis of cyclopropanes. Organic Chemistry Portal. Available at: [Link]

-

Atack, J. R. (2005). The benzodiazepine binding site of GABAA receptors as a target for the development of novel anxiolytics. Expert Opinion on Investigational Drugs, 14(5), 601-618. Available at: [Link]

-

Talybov, A. D., & Zefirov, N. S. (2012). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 55(17), 7435-7459. Available at: [Link]

-

Various Authors. (n.d.). GABAA receptor positive allosteric modulator. Wikipedia. Available at: [Link]

-

Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504-1507. Available at: [Link]

-

Johnston, G. A. R. (2014). GABAA Receptor Pharmacology. Pharmacology & Therapeutics, 141(1), 1-5. Available at: [Link]

- Barlin, G. B. (1986). The pyrazines. John Wiley & Sons.

-

Various Authors. (n.d.). Synthesis of a Cyclopropane from an Aldehyde. YouTube. Available at: [Link]

-

Various Authors. (n.d.). cyclopropanecarboxaldehyde. Organic Syntheses. Available at: [Link]

-

Various Authors. (n.d.). Cyclopropanecarboxaldehyde. NIST WebBook. Available at: [Link]

-

Various Authors. (n.d.). 2-Phenylcyclopropane-1-carbaldehyde. PubChem. Available at: [Link]

-

Various Authors. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. Available at: [Link]

-

Various Authors. (n.d.). (Z+E)-2-methyl-2-(4-methyl-3-pentenyl) cyclopropane carbaldehyde (+/-)-cis. The Good Scents Company. Available at: [Link]

-

De Clercq, E. (2009). The design of antiviral drugs. Nature Reviews Drug Discovery, 8(11), 864-884. Available at: [Link]

-

Various Authors. (n.d.). 1-(4-Fluorophenyl)cyclopropane-1-carbaldehyde 250mg. Dana Bioscience. Available at: [Link]

-

Kern, E. R., et al. (2002). In vitro and in vivo activity of 1-cyclopropyl-2-(2,6-diaminopurin-9-yl)ethyl methyl ether, a novel anti-human cytomegalovirus compound. Antimicrobial Agents and Chemotherapy, 46(7), 2133-2141. Available at: [Link]

Sources

- 1. scientificupdate.com [scientificupdate.com]

- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Acid-catalyzed synthesis of functionalized arylthio cyclopropane carbaldehydes and ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. siue.edu [siue.edu]

- 9. m.youtube.com [m.youtube.com]

- 10. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cyclopropane synthesis [organic-chemistry.org]

- 12. Carbon-13 NMR of fluorocyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. This compound | 1233026-05-5 [chemicalbook.com]

- 16. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 2-Phenylcyclopropane-1-carbaldehyde | C10H10O | CID 4176423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Predictive Analysis and Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-(4-fluorophenyl)cyclopropane-1-carbaldehyde

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive, predictive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the novel compound 2-(4-fluorophenyl)cyclopropane-1-carbaldehyde. For researchers in synthetic chemistry and drug development, NMR spectroscopy is the definitive tool for structural elucidation. This document moves beyond a simple data sheet, offering a detailed rationale for the predicted chemical shifts and coupling patterns based on first principles and data from analogous structures. Furthermore, it outlines a robust, self-validating experimental workflow, incorporating both one-dimensional and two-dimensional NMR techniques, to ensure unambiguous assignment and complete structural verification.

Introduction: The Imperative for Unambiguous Structural Verification

The molecule this compound incorporates three distinct and electronically influential moieties: a strained cyclopropyl ring, an electron-withdrawing aldehyde group, and a 4-fluorophenyl substituent. Each of these features imparts unique characteristics to the molecule's NMR signature. The cyclopropane ring is known to induce significant shielding, shifting associated proton and carbon signals to unusually high fields (upfield).[1][2] The aldehyde group provides a strongly deshielded proton marker in a clear spectral region. Finally, the fluorophenyl group introduces complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) or carbon-fluorine (C-F) spin-spin coupling.

Given this structural complexity, a simple 1D NMR spectrum can be insufficient for conclusive assignment. This guide, therefore, serves as a predictive framework for interpreting the spectra and details the advanced 2D NMR experiments necessary to rigorously confirm the molecular architecture.

Molecular Structure and Atom Numbering

For clarity throughout this guide, the following numbering scheme will be used for all proton (H) and carbon (C) atoms of this compound.

Caption: Atom numbering scheme for this compound.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum is anticipated to be complex, particularly in the aliphatic region. The signals can be logically divided into three distinct regions: the aldehyde, the aromatic, and the cyclopropyl.

Aldehyde Region (δ 9.0 - 10.0 ppm)

-

H10: The aldehyde proton is the most deshielded proton in the molecule due to the powerful anisotropic and electron-withdrawing effects of the carbonyl group. It is expected to appear as a doublet due to a small vicinal coupling (³J) to the H1 proton on the cyclopropane ring.

Aromatic Region (δ 7.0 - 7.5 ppm)

-

H5, H6, H8, H9: The protons on the 4-fluorophenyl ring will form a complex second-order spin system, often referred to as an AA'BB' system. This is because H5/H9 are chemically equivalent, as are H6/H8, but they are not magnetically equivalent.

-

H6/H8 (meta to F): These protons will appear as a multiplet, often resembling a triplet or a doublet of doublets. They are coupled to the adjacent ortho protons (H5/H9) with a typical ³J coupling of ~8-9 Hz. They also exhibit a smaller four-bond coupling to the fluorine atom (⁴J(H-F)) of approximately 4-5 Hz.

-

H5/H9 (ortho to F): These protons will also appear as a multiplet, often resembling a triplet or doublet of doublets. They are coupled to the adjacent meta protons (H6/H8) with ³J ~8-9 Hz and show a more significant three-bond coupling to the fluorine atom (³J(H-F)) of approximately 8-9 Hz.[3]

-

Cyclopropyl Region (δ 1.0 - 2.5 ppm)

This region will contain the most complex and overlapping signals due to the rigid nature of the three-membered ring. The protons of the cyclopropane ring are known to be anomalously shielded due to a ring current effect.[2][4]

-

H2 (methine, adjacent to phenyl ring): This proton is deshielded by the magnetic anisotropy of the aromatic ring. It is coupled to H1, H3a, and H3b, and will therefore appear as a complex multiplet.

-

H1 (methine, adjacent to aldehyde): This proton is deshielded by the electron-withdrawing aldehyde group. It is coupled to H2, H3a, H3b, and H10, resulting in a complex multiplet.

-

H3a and H3b (methylene): These two protons are diastereotopic, meaning they are in different chemical environments and will have distinct chemical shifts. They exhibit geminal coupling (²J) to each other, which is typically around 4-9 Hz in cyclopropanes. Additionally, they each have distinct cis and trans vicinal coupling constants to H1 and H2, leading to two separate, highly complex multiplets.

Summary of Predicted ¹H NMR Data

| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) | Rationale |

| H10 | 9.5 - 9.8 | Doublet (d) | ³J(H10-H1) ≈ 4-5 | Deshielded by C=O group. |

| H6, H8 | 7.2 - 7.4 | Multiplet (m) | ³J(H-H) ≈ 8-9; ⁴J(H-F) ≈ 4-5 | Protons meta to fluorine. |

| H5, H9 | 7.0 - 7.2 | Multiplet (m) | ³J(H-H) ≈ 8-9; ³J(H-F) ≈ 8-9 | Protons ortho to fluorine, shielded by F. |

| H2 | 2.0 - 2.5 | Multiplet (m) | Vicinal, Geminal | Deshielded by phenyl ring. |

| H1 | 1.9 - 2.3 | Multiplet (m) | Vicinal, Geminal | Deshielded by aldehyde group. |

| H3a, H3b | 1.0 - 1.6 | Multiplet (m) | Vicinal, Geminal | Diastereotopic; shielded by cyclopropane ring. |

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments. The key diagnostic feature will be the characteristic splitting of the aromatic carbon signals due to coupling with the ¹⁹F nucleus.

-

C10 (Carbonyl): The aldehyde carbon will be the most downfield signal, typically appearing between 195 and 205 ppm.[5][6]

-

C7 (C-F): The carbon directly bonded to fluorine will exhibit a very large one-bond C-F coupling constant (¹J(C-F) ≈ 240-255 Hz), appearing as a doublet.[7][8] Its chemical shift will be far downfield (~160-165 ppm) due to the large electronegativity of fluorine.

-

C4 (Ipso-C): The quaternary carbon attached to the cyclopropyl group will be a singlet with a lower intensity. It may show a small four-bond coupling to fluorine (⁴J(C-F)).

-

C5/C9 (Ortho-C): These carbons, two bonds away from fluorine, will appear as a doublet with a significant coupling constant (²J(C-F) ≈ 20-25 Hz).

-

C6/C8 (Meta-C): These carbons, three bonds away from fluorine, will also appear as a doublet, but with a smaller coupling constant (³J(C-F) ≈ 7-9 Hz).[9]

-

C1, C2, C3 (Cyclopropyl): The carbons of the cyclopropane ring are significantly shielded compared to their acyclic counterparts.[10][11] C1 and C2 (methine carbons) will be in the 20-30 ppm range, while C3 (methylene) will be the most upfield signal, likely between 10-15 ppm.

Summary of Predicted ¹³C NMR Data

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F) | Coupling Constant (J, Hz) | Rationale |

| C10 | 198 - 202 | Singlet | - | Aldehyde carbonyl. |

| C7 | 161 - 164 | Doublet (d) | ¹J(C-F) ≈ 245-255 | Carbon bonded to fluorine. |

| C4 | 137 - 141 | Singlet or narrow t | ⁴J(C-F) ≈ 1-3 | Quaternary ipso-carbon. |

| C5, C9 | 129 - 132 | Doublet (d) | ²J(C-F) ≈ 21-23 | Carbons ortho to fluorine. |

| C6, C8 | 115 - 117 | Doublet (d) | ³J(C-F) ≈ 8-9 | Carbons meta to fluorine. |

| C2 | 25 - 30 | Singlet | - | Methine carbon adjacent to phenyl ring. |

| C1 | 23 - 28 | Singlet | - | Methine carbon adjacent to aldehyde. |

| C3 | 10 - 15 | Singlet | - | Methylene carbon, highly shielded. |

Experimental Protocol for Acquisition and Structural Validation

To move from prediction to confirmation, a systematic, multi-tiered NMR analysis is required. This protocol is designed to be self-validating, where data from one experiment is used to interpret the next, culminating in an unambiguous structural assignment.

Sample Preparation

The quality of the NMR data is directly dependent on meticulous sample preparation.[12]

-

Weighing: Accurately weigh 5-10 mg of the purified compound for ¹H and 2D NMR experiments, or 20-30 mg for a high-quality ¹³C NMR spectrum, into a clean, dry vial.[13][14]

-

Solvent Selection: Choose a suitable deuterated solvent that fully dissolves the compound. Deuterated chloroform (CDCl₃) is a common first choice for nonpolar organic molecules.[13] Add approximately 0.6-0.7 mL of the solvent to the vial.[12]

-

Dissolution & Transfer: Gently vortex or sonicate the vial to ensure complete dissolution. Using a Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. If any particulate matter is visible, filter the solution through a small cotton plug in the pipette.[15]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

Data Acquisition Workflow

Acquisition should be performed on a spectrometer with a field strength of 400 MHz or higher to achieve adequate signal dispersion.

Caption: Recommended workflow for complete NMR-based structural elucidation.

2D NMR Experiments: The Key to Connectivity

For complex molecules, 1D spectra often contain overlapping multiplets that are difficult to interpret. 2D NMR spreads this information across a second frequency dimension, resolving ambiguities and revealing connectivity.[16][17]

-

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. It will generate cross-peaks between H1-H2, H1-H3a/b, H2-H3a/b, and H5/9-H6/8, confirming the proton network within the cyclopropyl and aromatic rings.[18]

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to. It provides an unambiguous link between the ¹H and ¹³C spectra, for example, confirming which carbon signal corresponds to H1, H2, etc.[16]

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the molecular skeleton. It reveals correlations between protons and carbons that are two or three bonds apart.[19] Key expected correlations are shown in the diagram below.

Visualizing Key 2D NMR Correlations for Structural Assembly

The following diagram illustrates the crucial long-range correlations expected in the COSY and HMBC spectra that would definitively link the three molecular fragments.

Caption: Key expected COSY (blue) and HMBC (green) correlations.

Interpretation of Key Correlations:

-

HMBC from H10 to C1: Confirms the aldehyde group is attached to the C1 position of the cyclopropane ring.

-

HMBC from H2 to C4 (ipso) and C5/C9 (ortho): Unequivocally proves that the phenyl ring is attached to the C2 position.

-

COSY between H1 and H2: Confirms the connectivity within the cyclopropane ring itself.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are predicted to exhibit a rich set of features, including the characteristic upfield shifts of a strained ring system and complex splitting patterns in the aromatic region due to fluorine coupling. While 1D NMR provides an essential overview, the significant signal overlap in the cyclopropyl region necessitates a more rigorous approach. The detailed experimental workflow presented here, leveraging the power of 2D COSY, HSQC, and HMBC experiments, provides a robust and self-validating strategy. This multi-faceted approach will enable researchers to achieve complete and unambiguous assignment of all proton and carbon signals, ensuring absolute confidence in the structure of this chemically intriguing molecule.

References

-

Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments? r/chemhelp. [Link]

-

Taylor & Francis Online. Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. [Link]

-

Weiner, P. H., & Malinowski, E. R. (1967). Substituent effects. VII. Carbon-13 nuclear magnetic resonance of substituted cyclopropanes. Journal of the American Chemical Society. [Link]

-

YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

Canadian Science Publishing. (1967). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry. [Link]

-

Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques. [Link]

-

Kusuyama, Y., & Ikeda, Y. (1977). 13C NMR Spectroscopy. Substituent Effects in the Ethyl trans-2-Substituted Cyclopropanecarboxylates. Bulletin of the Chemical Society of Japan. [Link]

-

Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

-

Ohio State University Chemistry. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

-

ALWSCI. (2025). How To Prepare And Run An NMR Sample. [Link]

-

ACS Publications. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. [Link]

-

Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

-

OMICS International. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. [Link]

-

PubChem. 2-Phenylcyclopropane-1-carbaldehyde. [Link]

-

Chemistry LibreTexts. (2025). 2D NMR Introduction. [Link]

-

Western University. NMR Sample Preparation. [Link]

-

PubMed Central. (2005). NMR data collection and analysis protocol for high-throughput protein structure determination. [Link]

-

Doc Brown's Chemistry. 13C nmr spectrum of cyclopropane. [Link]

-

University of Ottawa NMR Facility Blog. (2012). Measurement of Long Range C H Coupling Constants. [Link]

-

Spectral Database for Organic Compounds (SDBS). TRANS-2-PHENYL-1-CYCLOPROPANECARBOXYLIC ACID 1H NMR spectrum. [Link]

-

Doc Brown's Chemistry. H-1 proton nmr spectrum of cyclopropane. [Link]

-

Reddit. (2017). Carbon-fluorine spin coupling constants. r/chemistry. [Link]

-

ACS Publications. Carbon-13 nuclear magnetic resonance spectroscopy. Determination of carbon-fluorine couplings. [Link]

-

Canadian Science Publishing. (1991). Long-range 'H,'~F and 13c,19F coupling constants and molecular orbital computations as indicators of. Canadian Journal of Chemistry. [Link]

-

PubChem. 2-Phenylcyclopropane-1-carboxylic acid. [Link]

-

ResearchGate. (2013). 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. [Link]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

PubMed. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. [Link]

-

Anasazi Instruments. Active Nuclei Fluorine-19 NMR Spectroscopy. [Link]

-

ResearchGate. (2014). 1 H (a) and 13 C NMR spectra of 4 (b). [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

AWS. (2013). 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study. [Link]

-

ResearchGate. (2017). How to calculate J(C-F) value in 13C NMR spectrum?[Link]

-

UCSB Chemistry and Biochemistry. 19F Chemical Shifts and Coupling Constants. [Link]

-

Royal Society of Chemistry. (2020). Chapter 2: Recent Advances in Computational NMR Spectrum Prediction. [Link]

-

Wagen, C. (2023). Computational NMR Prediction: A Microreview. [Link]

-

Frontiers. (2023). Machine learning in computational NMR-aided structural elucidation. [Link]

-

Defense Technical Information Center. Fluorine-19 Nuclear Magnetic Resonance. [Link]

-

Process NMR Associates. 19Flourine NMR. [Link]

-

UNCW Institutional Repository. (2004). Using computational methods to predict NMR spectra for polyether compounds. [https://repository.uncw.edu/bitstream/handle/10027/29443/ Wagoner%2C%20Katherine.pdf?sequence=1&isAllowed=y]([Link] Wagoner%2C%20Katherine.pdf?sequence=1&isAllowed=y)

-

Mestrelab Research. Simulate and predict NMR spectra. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. reddit.com [reddit.com]

- 8. researchgate.net [researchgate.net]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. organomation.com [organomation.com]

- 13. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 15. publish.uwo.ca [publish.uwo.ca]

- 16. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. anuchem.weebly.com [anuchem.weebly.com]

- 19. omicsonline.org [omicsonline.org]

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2-(4-fluorophenyl)cyclopropane-1-carbaldehyde

Foreword: Charting the Analytical Landscape of a Novel Aldehyde

In the dynamic fields of pharmaceutical research and synthetic chemistry, the precise structural elucidation and quantification of novel molecules are paramount. 2-(4-fluorophenyl)cyclopropane-1-carbaldehyde, a compound featuring a unique combination of a strained cyclopropane ring, an aromatic fluoride, and a reactive aldehyde functional group, presents a distinct analytical challenge. This guide provides a comprehensive, in-depth exploration of the mass spectrometric analysis of this molecule, offering not just protocols, but the underlying scientific rationale to empower researchers, scientists, and drug development professionals in their analytical endeavors. Our approach is grounded in years of field-proven experience, ensuring that the methodologies described herein are robust, reproducible, and scientifically sound.

Foundational Principles: Understanding the Analyte

Before delving into the intricacies of mass spectrometry, a foundational understanding of the target molecule, this compound, is crucial. Its chemical properties inherently dictate the optimal analytical strategies.

Molecular Structure and Properties:

| Property | Value | Source |

| Molecular Formula | C₁₀H₉FO | [1] |

| Molecular Weight | 164.18 g/mol | [1] |

| CAS Number | 1233026-05-5 | [1] |

The presence of the fluorine atom provides a unique isotopic signature and influences the molecule's polarity and fragmentation behavior. The cyclopropane ring, a strained three-membered ring, is susceptible to ring-opening fragmentation pathways. The aldehyde group is a primary site for ionization and subsequent fragmentation.

Strategic Analytical Approach: GC-MS vs. LC-MS

The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) is a critical decision point in the analytical workflow. Each technique offers distinct advantages and is suited for different analytical objectives.

Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Volatility

GC-MS is an excellent choice for the analysis of volatile and thermally stable compounds.[2] Given the relatively low molecular weight of this compound, it is amenable to GC-MS analysis. This technique provides high chromatographic resolution and classic, well-defined fragmentation patterns upon electron ionization (EI).

When to Choose GC-MS:

-

For purity assessments of neat or concentrated samples.

-

When reference spectra for library matching are desired.

-

For the identification of volatile impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS): Versatility for Complex Matrices

LC-MS is the preferred method for analyzing compounds in complex biological or environmental matrices.[3] It offers a wider range of ionization techniques, such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), which are gentler than EI and can often preserve the molecular ion. For fluorinated compounds, LC-MS has become a standard detection method due to its sensitivity and selectivity.[3]

When to Choose LC-MS:

-

For quantifying the analyte in biological fluids (e.g., plasma, urine).

-

When analyzing reaction mixtures containing non-volatile components.

-

For stability studies in various formulations.

-

When dealing with thermally labile compounds.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be self-validating, with built-in quality control measures to ensure data integrity.

Sample Preparation: The Foundation of Accurate Analysis

Objective: To prepare a clean, reproducible sample suitable for MS analysis.

Protocol for GC-MS Analysis:

-

Solvent Selection: Dissolve the sample in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

-

Concentration: Prepare a stock solution of 1 mg/mL. Serially dilute to a working concentration of 1-10 µg/mL.

-

Internal Standard: For quantitative analysis, add an appropriate internal standard (e.g., a deuterated analog or a structurally similar compound with a different retention time).

-

Filtration: Filter the final solution through a 0.22 µm PTFE syringe filter to remove any particulate matter.

Protocol for LC-MS Analysis:

-

Solvent System: Dissolve the sample in a solvent compatible with the mobile phase, typically a mixture of acetonitrile and water.

-

Concentration: Prepare a stock solution of 1 mg/mL. Dilute to a working concentration of 10-100 ng/mL. The higher sensitivity of modern LC-MS systems allows for lower concentrations.[4]

-

Internal Standard: As with GC-MS, use an appropriate internal standard for accurate quantification.

-

Matrix Effects: When analyzing complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step may be necessary to remove interfering substances.

GC-MS Method Parameters

Instrumentation: A standard gas chromatograph coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer.

| Parameter | Recommended Setting | Rationale |

| Injector Temperature | 250 °C | Ensures rapid volatilization of the analyte. |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) | A standard non-polar column providing good separation for aromatic compounds. |

| Oven Program | Initial: 60 °C (hold 1 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | A typical temperature program to ensure good peak shape and resolution.[5] |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI energy for generating reproducible fragmentation patterns.[5] |

| Mass Range | m/z 40-400 | Covers the molecular ion and expected fragment ions. |

LC-MS/MS Method Parameters

Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a triple quadrupole (QqQ) or high-resolution mass spectrometer (HRMS) like an Orbitrap or QTOF.

| Parameter | Recommended Setting | Rationale |

| Column | C18 or Phenyl-Hexyl column (e.g., 100 x 2.1 mm, 1.8 µm) | C18 offers good hydrophobic retention, while phenyl-hexyl can provide alternative selectivity for aromatic compounds.[4] |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides a source of protons for positive ionization mode. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | The organic modifier for eluting the analyte. |

| Gradient | 5% B to 95% B over 10 minutes | A standard gradient for eluting compounds of moderate polarity. |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | The aldehyde group can be readily protonated. |

| MS/MS Transitions | Precursor ion: [M+H]⁺ (m/z 165.08). Product ions to be determined. | For targeted quantification using Multiple Reaction Monitoring (MRM). |

Deciphering the Spectra: Fragmentation Patterns and Interpretation

The mass spectrum of this compound will exhibit a series of characteristic fragment ions. Understanding these fragmentation pathways is key to structural confirmation.[6]

Predicted Fragmentation Pathways under Electron Ionization (EI)

In EI-MS, the high energy leads to extensive fragmentation.

-

Molecular Ion (M⁺˙): A peak at m/z 164 is expected, corresponding to the intact molecule with one electron removed.

-

Loss of Hydrogen (M-1): A peak at m/z 163 is characteristic of aldehydes due to the cleavage of the C-H bond of the aldehyde group.[7][8]

-

Loss of the Aldehyde Group (M-29): A peak at m/z 135 results from the loss of the -CHO group.[8]

-

Fluorophenyl Cation: A prominent peak at m/z 95 corresponding to the [C₆H₄F]⁺ fragment.

-

Cyclopropyl Ring Opening and Fragmentation: The strained cyclopropane ring can undergo cleavage, leading to various smaller fragments. For instance, cleavage of the bond between the cyclopropane ring and the aromatic ring can lead to a fragment at m/z 69, corresponding to the cyclopropanecarbonyl cation.

Predicted Fragmentation in Collision-Induced Dissociation (CID) in LC-MS/MS

In the gentler conditions of ESI followed by CID, the fragmentation will be more controlled. The protonated molecule [M+H]⁺ at m/z 165 will be the precursor ion.

-

Loss of Water: A neutral loss of 18 Da (H₂O) from the protonated molecule is a common fragmentation pathway for carbonyl compounds.

-

Loss of CO: A neutral loss of 28 Da (carbon monoxide) is also possible.

-

Cleavage of the Cyclopropane Ring: Similar to EI, the cyclopropane ring can open, leading to characteristic product ions.

Visualizing the Workflow and Fragmentation

Clear visualization of the analytical process and molecular fragmentation is essential for comprehension.

Mass Spectrometry Workflow

Caption: General workflow for the mass spectrometric analysis.

Molecular Structure

Caption: Structure of this compound.

Key Fragmentation Pathways (EI-MS)

Sources

- 1. This compound | 1233026-05-5 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. Data Hidden in Sewage: Advanced Methods for Identification and Quantification of Synthetic Cannabinoids in Urban Wastewater | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 7. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Stereochemistry of 2-(4-fluorophenyl)cyclopropane-1-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The unique conformational constraints and electronic properties of the cyclopropane ring, combined with the metabolic stability and altered pharmacokinetic profile often conferred by fluorine substitution, make 2-(4-fluorophenyl)cyclopropane-1-carbaldehyde a molecule of significant interest in medicinal chemistry. Its stereochemistry is a critical determinant of its biological activity and interaction with chiral biological targets. This guide provides a comprehensive technical overview of the stereochemical aspects of this compound, including its stereoisomers, stereoselective synthesis strategies, and detailed analytical methodologies for stereochemical assignment. By synthesizing foundational principles with practical, field-proven insights, this document serves as an essential resource for researchers engaged in the design and development of novel therapeutics incorporating this privileged scaffold.

Introduction: The Significance of the Fluorinated Aryl-Cyclopropane Motif

The cyclopropane ring, a three-membered carbocycle, is a recurring motif in numerous natural products and pharmaceuticals due to its rigid structure, which can favorably orient substituents in three-dimensional space, and its unique electronic character, which can mimic a carbon-carbon double bond. The introduction of a 4-fluorophenyl group can further enhance the therapeutic potential of a molecule by improving metabolic stability, increasing binding affinity through fluorine's ability to participate in hydrogen bonding and other non-covalent interactions, and modulating lipophilicity. The aldehyde functionality serves as a versatile synthetic handle for further molecular elaboration. Consequently, a thorough understanding and control of the stereochemistry of this compound are paramount for harnessing its full potential in drug discovery.

The Stereoisomers of this compound

The structure of this compound contains two stereogenic centers at the C1 and C2 positions of the cyclopropane ring. This gives rise to a total of four possible stereoisomers, which exist as two pairs of enantiomers.

-

Diastereomers: cis and trans The relative orientation of the 4-fluorophenyl and carbaldehyde substituents on the cyclopropane ring defines the diastereomers.

-

In the cis isomer , the substituents are on the same face of the ring.

-

In the trans isomer , the substituents are on opposite faces of the ring.

-

-

Enantiomers: (R) and (S) configurations Each diastereomer (cis and trans) is chiral and exists as a pair of enantiomers, which are non-superimposable mirror images. The absolute configuration at each stereocenter is designated as (R) or (S) according to the Cahn-Ingold-Prelog priority rules.

The four stereoisomers are therefore:

-

(1R,2S)-2-(4-fluorophenyl)cyclopropane-1-carbaldehyde (cis) and its enantiomer (1S,2R)-2-(4-fluorophenyl)cyclopropane-1-carbaldehyde.

-

(1R,2R)-2-(4-fluorophenyl)cyclopropane-1-carbaldehyde (trans) and its enantiomer (1S,2S)-2-(4-fluorophenyl)cyclopropane-1-carbaldehyde.

Caption: Stereoisomers of this compound.

Stereoselective Synthetic Strategies

Control over the relative (cis/trans) and absolute (R/S) stereochemistry is a critical challenge in the synthesis of this compound. Several strategies have been developed for the stereoselective synthesis of substituted cyclopropanes.

Diastereoselective Cyclopropanation

The relative stereochemistry (cis vs. trans) is often controlled during the cyclopropanation reaction. The choice of reagents and reaction conditions can significantly influence the diastereomeric ratio. For the synthesis of aryl cyclopropanes, transition metal-catalyzed reactions of diazo compounds with styrenes are common. The diastereoselectivity is influenced by the steric bulk of the catalyst and the substituents on the reactants.

Enantioselective Synthesis using Chiral Auxiliaries

A powerful method for controlling the absolute stereochemistry involves the use of chiral auxiliaries. This approach involves the temporary incorporation of a chiral molecule to direct the stereochemical outcome of a reaction. A novel three-step protocol involving an aldol-cyclopropanation-retro-aldol sequence has been shown to be effective for the stereoselective synthesis of chiral cyclopropane carboxaldehydes.[1] In this methodology, a chiral auxiliary, such as an Evans oxazolidinone, is first used to direct a stereoselective aldol reaction with an α,β-unsaturated aldehyde.[1] This sets the stereochemistry which is then transferred to the cyclopropane ring during the subsequent cyclopropanation step. The final retro-aldol cleavage removes the chiral auxiliary, yielding the enantiomerically enriched cyclopropane carbaldehyde.[1]

Caption: Chiral auxiliary-mediated synthesis workflow.

Analytical Techniques for Stereochemical Assignment

Unambiguous determination of the stereochemistry of this compound is crucial. A combination of spectroscopic and chromatographic techniques is typically employed.

NMR Spectroscopy for Diastereomer Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for distinguishing between cis and trans diastereomers. The vicinal coupling constants (³JHH) between the protons on the cyclopropane ring are diagnostic.

-

cis Isomer: The coupling constant between protons on the same face of the ring (³Jcis) is typically larger, generally in the range of 6-12 Hz for cyclopropane derivatives.[2]

-

trans Isomer: The coupling constant between protons on opposite faces of the ring (³Jtrans) is smaller, typically in the range of 2-9 Hz.[2]

Table 1: Expected ¹H NMR Coupling Constants for Cyclopropane Protons

| Diastereomer | Coupling | Expected Range (Hz) |

| cis | ³JH1,H2 | 6 - 12 |

| trans | ³JH1,H2 | 2 - 9 |

Note: These are general ranges for substituted cyclopropanes and the exact values for this compound would need to be determined experimentally. The presence of electron-withdrawing groups can influence these values.[2]

Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments can provide definitive proof of relative stereochemistry. For the cis isomer, an NOE correlation would be expected between the proton at C1 and the proton at C2, as they are in close spatial proximity. This correlation would be absent or very weak in the trans isomer.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomer Separation

Chiral HPLC is the method of choice for separating and quantifying the enantiomers of this compound. The selection of the chiral stationary phase (CSP) is critical for achieving separation.

Protocol: Chiral HPLC Separation of 2-Arylcyclopropane-1-carbaldehyde Enantiomers

This protocol is based on methods for analogous compounds and would require optimization for the specific target molecule.

-

Column: A polysaccharide-based CSP, such as Chiralcel® OD-H or Chiralpak® AD-H, is a good starting point as they are effective for a wide range of chiral compounds.[3]

-

Mobile Phase: A normal-phase eluent, typically a mixture of a non-polar solvent like n-hexane and an alcohol modifier such as isopropanol or ethanol, is commonly used. A typical starting condition would be n-Hexane/Isopropanol (90:10, v/v).[3]

-

Flow Rate: A flow rate of 0.5 to 1.0 mL/min is generally appropriate. A lower flow rate can sometimes improve resolution.[3]

-

Temperature: The column temperature should be controlled using a column oven, typically at 25°C. Varying the temperature can impact enantioselectivity.[3]

-

Detection: UV detection at a wavelength where the phenyl ring absorbs, such as 254 nm, is suitable.

Caption: Workflow for chiral HPLC separation of enantiomers.

X-ray Crystallography for Absolute Configuration

Single-crystal X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule. By obtaining a suitable crystal of a single enantiomer, the three-dimensional arrangement of the atoms in space can be elucidated, providing unambiguous assignment of the (R) and (S) configurations. This technique is often used to validate the results of stereoselective syntheses and to confirm the stereochemistry of a lead compound in drug development.

Conformational Analysis and its Implications

The rigid nature of the cyclopropane ring limits its own conformational flexibility. Therefore, the overall conformation of this compound is primarily determined by the rotational preferences of the 4-fluorophenyl and carbaldehyde substituents. The interplay of steric and electronic effects governs these preferences.[4]

The orientation of the carbaldehyde group relative to the cyclopropane ring is of particular importance. For aryl carbonyl fragments, there is often a preference for a conformation that maximizes conjugation between the carbonyl group and the aromatic ring, though this can be influenced by steric hindrance.[4] The conformational energy profile can be calculated using ab initio methods to predict the most stable conformers.[4] Understanding the preferred conformation is crucial as it dictates the spatial presentation of the pharmacophoric elements and thus its interaction with biological targets.

Conclusion

The stereochemistry of this compound is a multifaceted and critical aspect that profoundly influences its properties and potential applications in drug discovery. A comprehensive understanding of its stereoisomers, coupled with the ability to control their synthesis and accurately determine their configuration, is essential for the rational design of novel therapeutic agents. This guide has provided a detailed overview of the key stereochemical considerations, from stereoselective synthesis to advanced analytical characterization. The methodologies and principles outlined herein serve as a valuable resource for researchers working with this important molecular scaffold, enabling them to navigate the complexities of its stereochemistry and unlock its full therapeutic potential.

References

-

Gutiérrez Sanfeliciano, S. M., & Schaus, J. M. (2018). Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments. PLoS One, 13(3), e0192974. [Link]

-

Chemical Instrumentation Facility, Iowa State University. NMR Coupling Constants. [Link]

-

PubChem. 2-Phenylcyclopropane-1-carbaldehyde. [Link]

- convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 866-871.

-

Phenomenex. Chiral HPLC Separations. [Link]

-

OpenOChem Learn. Coupling in Cis/Trans Alkenes. [Link]

-

ResearchGate. PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 2-(4-fluorophenyl)cyclopropane-1-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted solubility and stability of 2-(4-fluorophenyl)cyclopropane-1-carbaldehyde, a molecule of interest in organic synthesis and pharmaceutical development.[1] Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from structurally related molecules to forecast its physicochemical properties. It further outlines detailed, field-proven methodologies for the systematic experimental determination of its solubility and stability profiles. This guide is intended to equip researchers with the necessary framework to handle, analyze, and formulate this compound effectively, ensuring data integrity and accelerating research timelines.

Introduction and Molecular Overview

This compound (Molecular Formula: C₁₀H₉FO, Molecular Weight: 164.18 g/mol ) is a unique molecule that incorporates a strained cyclopropane ring, a reactive aldehyde functional group, and a fluorophenyl moiety.[2] The interplay of these structural features dictates its chemical behavior, influencing its potential applications as an intermediate in the synthesis of complex organic molecules and bioactive compounds.[1] Understanding its solubility and stability is paramount for its effective utilization in research and development, particularly in areas such as reaction optimization, formulation, and regulatory assessment.

The presence of the aldehyde group suggests susceptibility to oxidation and nucleophilic attack, while the cyclopropane ring can undergo rearrangements, particularly under thermal stress.[1][3] The fluorophenyl group influences the molecule's polarity and electronic properties, which in turn affect its solubility and reactivity. This guide will delve into these aspects, providing a robust predictive framework and actionable experimental protocols.

Predicted Solubility Profile and Experimental Protocol

The solubility of a compound is a critical parameter that influences its bioavailability, reactivity, and formulation possibilities. Based on its structural components, a qualitative prediction of the solubility of this compound can be made. The presence of the non-polar phenyl and cyclopropane groups, coupled with the polar aldehyde and the electronegative fluorine atom, suggests that the compound will exhibit moderate solubility in a range of organic solvents and limited solubility in aqueous media.

A structurally similar compound, 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde, demonstrates solubility in organic solvents like dimethyl sulfoxide (DMSO) and dichloromethane, with low solubility in water.[4] Conversely, the parent cyclopropanecarbaldehyde is water-soluble.[5][6] This indicates that the bulky and hydrophobic 4-fluorophenyl group in the target compound will likely lead to poor aqueous solubility.

Table 1: Predicted Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | High | Capable of hydrogen bonding with the aldehyde and dipole-dipole interactions. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Good balance of polarity to dissolve the molecule. |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate to High | Can engage in dipole-dipole interactions. |

| Alcohols | Methanol, Ethanol | Moderate | The aldehyde can hydrogen bond with the hydroxyl group, but the non-polar regions may limit high solubility. |

| Non-Polar | Toluene, Hexanes | Low to Moderate | The non-polar phenyl and cyclopropane groups will favor interaction, but the polar aldehyde will limit solubility. |

| Aqueous | Water, Phosphate Buffered Saline (PBS) | Low | The hydrophobic nature of the majority of the molecule will likely result in poor water solubility. |

Experimental Protocol for Solubility Determination (Equilibrium Shake-Flask Method)

This protocol outlines a standard procedure for quantitatively determining the solubility of the target compound.

Objective: To determine the equilibrium solubility of this compound in a panel of pharmaceutically and synthetically relevant solvents.

Materials:

-

This compound (solid, purity >98%)

-

Selected solvents (HPLC grade)

-

Scintillation vials or amber glass vials with Teflon-lined caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent.

-

Ensure there is undissolved solid material at the bottom of each vial to confirm saturation.

-

-

Equilibration:

-

Seal the vials tightly.

-

Place the vials on an orbital shaker in a controlled temperature environment (e.g., 25 °C) for 24-48 hours to allow the system to reach equilibrium.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Centrifuge the vials to ensure complete sedimentation of undissolved solid.

-

Carefully withdraw a known volume of the supernatant from each vial, being cautious not to disturb the solid.

-

-

Quantification:

-

Dilute the supernatant samples with a suitable solvent (e.g., acetonitrile) to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC-UV method. A method will need to be developed, likely using a C18 column and a mobile phase of acetonitrile and water.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound.

-

-

Calculation:

-

Determine the concentration of the compound in the diluted samples from the calibration curve.

-

Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. This value represents the equilibrium solubility.

-

Stability Profile and Degradation Pathways

The stability of this compound is a critical attribute, impacting its shelf-life, reaction outcomes, and the safety of its use. The presence of the aldehyde and cyclopropane functionalities suggests several potential degradation pathways.

Oxidative Stability

Aldehydes are notoriously susceptible to oxidation to form carboxylic acids. This can be initiated by atmospheric oxygen, especially in the presence of light or metal ions. The benzylic position of the cyclopropane ring could also be a site for oxidation. A related compound, (S)-2-(4-fluorophenyl)propan-1-ol, is known to be prone to oxidation to the corresponding ketone, highlighting the reactivity of this structural motif.[7]

Thermal Stability

The strained cyclopropane ring can undergo thermally induced rearrangements or ring-opening reactions.[1][3] High temperatures can also accelerate oxidation and other degradation processes. Differential Scanning Calorimetry (DSC) can be employed to determine the onset of thermal decomposition.[8]

Photostability

Aromatic compounds and aldehydes can be sensitive to light, particularly UV radiation.[3][7] Photolytic degradation can lead to the formation of colored impurities and complex degradation products. Photostability testing should be conducted according to ICH Q1B guidelines.[9]

pH-Dependent Stability (Hydrolysis)

While aldehydes are generally stable to hydrolysis, the overall stability of the molecule may be influenced by pH. Under strongly acidic or basic conditions, acid- or base-catalyzed degradation pathways may become significant. For instance, aldol-type condensation reactions can be catalyzed by both acids and bases.

Predicted Degradation Pathways

Caption: Predicted degradation pathways for this compound.

Experimental Protocol for Forced Degradation Studies

This protocol is designed to intentionally degrade the compound under various stress conditions to identify potential degradation products and pathways.

Objective: To evaluate the stability of this compound under oxidative, thermal, photolytic, and hydrolytic stress conditions.

Materials:

-

This compound

-

Solvents (e.g., acetonitrile, water)

-

Reagents for stress conditions: Hydrogen peroxide (H₂O₂), Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

-

Temperature-controlled oven

-

Photostability chamber

-

pH meter

-

HPLC-UV system and/or LC-MS system for analysis

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration.

-

Stress Conditions:

-

Oxidative: Mix the stock solution with a solution of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

-

Thermal: Store the solid compound and the stock solution at an elevated temperature (e.g., 60°C) for 48 hours in the dark.

-

Photolytic: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light.

-

Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl. Keep at room temperature or an elevated temperature (e.g., 60°C) for 24 hours.

-

Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature for 24 hours.

-

Neutral Hydrolysis: Mix the stock solution with water. Keep at an elevated temperature (e.g., 60°C) for 24 hours.

-

-

Sample Analysis:

-

At appropriate time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples by a stability-indicating HPLC-UV method. This method must be capable of separating the parent compound from all degradation products.

-

LC-MS analysis can be used to identify the mass of the degradation products, providing insights into their structures.

-

-

Data Evaluation:

-

Calculate the percentage of degradation for each condition.

-

Identify and, if possible, characterize the major degradation products.

-

Recommended Analytical Methodologies

Accurate and precise analytical methods are crucial for the quantification and stability assessment of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the recommended primary technique for purity determination and stability studies due to the presence of the UV-active phenyl group.[3]

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

-

Mobile Phase: A gradient of acetonitrile and water or methanol and water will likely provide good separation.

-

Detection: UV detection at the λmax of the 4-fluorophenyl chromophore.

-

Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is invaluable for the identification of degradation products and impurities. The mass-to-charge ratio information can help elucidate the structures of unknown compounds formed during stability studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR can be used for the structural elucidation and quantification of the compound.[10] ¹H and ¹³C NMR will confirm the structure of the parent compound, while advanced techniques can help identify degradation products. Quantitative NMR (qNMR) can be used as a primary method for determining the purity of reference standards.

Derivatization with 2,4-Dinitrophenylhydrazine (DNPH)

For quantification in complex matrices or at low concentrations, derivatization of the aldehyde with DNPH to form a stable, colored hydrazone can be employed.[11] The derivative can then be analyzed by spectrophotometry or HPLC-UV, often with enhanced sensitivity.

Workflow for Stability and Degradation Analysis

Caption: Experimental workflow for stability testing and degradation pathway elucidation.

Handling and Storage Recommendations

Based on the predicted stability profile from related compounds, the following handling and storage procedures are recommended to ensure the integrity of this compound:

-

Storage Conditions: Store in a cool, dark, and dry place. Refrigeration (2-8 °C) is recommended for long-term storage.[7]

-

Inert Atmosphere: To prevent oxidation, store under an inert atmosphere (e.g., argon or nitrogen).[7]

-

Container: Use tightly sealed, light-resistant containers, such as amber glass vials with Teflon-lined caps.

-

Handling: Avoid exposure to high temperatures, strong light, and atmospheric moisture. Handle in a well-ventilated area.

Conclusion

References

- Smolecule. (2023, August 15). 2-Phenylcyclopropane-1-carbaldehyde.

- PubMed Central. Probing the Mechanism of Cyanobacterial Aldehyde Decarbonylase Using a Cyclopropyl Aldehyde.

- ChemBK. (2024, April 9). 2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxaldehyde.

- Benchchem. Stability issues and proper storage conditions for (S)-2-(4-Fluorophenyl)propan-1-ol.

- ChemicalBook. This compound.

- Benchchem. Technical Support Center: Degradation Pathways of Cyclopropyl p-Nitrophenyl Ketone.

- PubMed. (2015). Implications of In-Use Photostability: Proposed Guidance for Photostability Testing and Labeling to Support the Administration of Photosensitive Pharmaceutical Products, Part 2.

- ACS Publications. (2019, November 28). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents.

- ChemBK. (2024, April 9). cyclopropane carbaldehyde.

- PubMed Central. Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods.

- ResearchGate. (2025, August 8). Stability determination for cyclized 2,4-dinitrophenyl hydrazone derivative of glucose.

- ChemicalBook. Cyclopropanecarboxaldehyde.

Sources

- 1. Buy 2-Phenylcyclopropane-1-carbaldehyde | 67074-44-6 [smolecule.com]

- 2. This compound | 1233026-05-5 [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chembk.com [chembk.com]

- 5. chembk.com [chembk.com]

- 6. Cyclopropanecarboxaldehyde | 1489-69-6 [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Implications of In-Use Photostability: Proposed Guidance for Photostability Testing and Labeling to Support the Administration of Photosensitive Pharmaceutical Products, Part 2: Topical Drug Product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Technical Guide to 2-(4-fluorophenyl)cyclopropane-1-carbaldehyde: A Key Building Block for Pharmaceutical Innovation

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Unique Chemical Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that can confer advantageous properties to drug candidates is paramount. 2-(4-fluorophenyl)cyclopropane-1-carbaldehyde, a molecule integrating two highly valued pharmacophores—the cyclopropane ring and a 4-fluorophenyl group—represents a significant building block for the synthesis of advanced pharmaceutical intermediates. The inherent ring strain of the cyclopropane moiety offers unique conformational constraints and metabolic stability, while the fluorinated phenyl group can enhance binding affinity and improve pharmacokinetic profiles. This technical guide provides an in-depth overview of the commercial availability, synthesis, analysis, and pharmaceutical applications of this versatile compound.

Chemical Properties and Structure

IUPAC Name: this compound CAS Number: 1233026-05-5[1] Molecular Formula: C₁₀H₉FO Molecular Weight: 164.18 g/mol

The structure of this compound is characterized by a cyclopropane ring substituted with a 4-fluorophenyl group and a carbaldehyde functional group. This combination of features makes it a chiral molecule, existing as a pair of enantiomers. The presence of the aldehyde group provides a reactive handle for a wide array of chemical transformations, making it a valuable synthon for the construction of more complex molecular frameworks.

Commercial Availability

A critical aspect for researchers and process chemists is the accessibility of starting materials. This compound is available from a number of specialized chemical suppliers. The following table provides a summary of representative commercial sources. Please note that availability, purity, and pricing are subject to change and should be confirmed with the respective suppliers.

| Supplier | Product Number | Purity | Available Quantities |

| ChemicalBook | CB53125040 | Inquire | Inquire |

| Fluorochem | F662679 | 97% | Inquire |

| Aladdin | F979959 | ≥98% | 50mg, 500mg |

| A2B Chem | KA37459 | Inquire | Inquire |

| AA Blocks | AA02CBWD | 95% | 100mg, 250mg, 500mg, 1g, 2.5g, 5g, 10g |

Synthetic Methodologies: A Representative Protocol

While specific proprietary synthetic routes for this compound are not always publicly disclosed by commercial suppliers, a general and widely applicable method for the synthesis of substituted cyclopropanecarboxaldehydes involves the cyclopropanation of an appropriate α,β-unsaturated aldehyde or the rearrangement of a cyclobutanone derivative. A plausible synthetic approach can be adapted from established literature procedures for similar structures.

The following is a representative, generalized protocol based on the principles of the Corey-Chaykovsky reaction, a robust method for cyclopropanation.

Reaction Scheme:

A representative synthetic workflow for this compound.

Step-by-Step Experimental Protocol:

-

Ylide Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, a suspension of trimethylsulfoxonium iodide (1.1 equivalents) in anhydrous dimethyl sulfoxide (DMSO) is prepared under a nitrogen atmosphere. To this suspension, a strong base such as sodium hydride (1.1 equivalents) is added portion-wise at room temperature. The mixture is stirred for approximately 30-60 minutes, allowing for the formation of the dimethylsulfoxonium methylide.

-

Cyclopropanation: A solution of 4-fluorocinnamaldehyde (1.0 equivalent) in anhydrous DMSO is added dropwise to the freshly prepared ylide solution at room temperature. The reaction mixture is then stirred for several hours (typically 2-4 hours) or until thin-layer chromatography (TLC) indicates the complete consumption of the starting aldehyde.

-

Work-up and Purification: The reaction is quenched by the slow addition of cold water. The aqueous layer is extracted multiple times with a suitable organic solvent, such as diethyl ether or ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Pharmaceutical Applications: A Gateway to Novel Therapeutics

The unique structural features of this compound position it as a valuable intermediate in the synthesis of a variety of pharmaceutically active compounds.